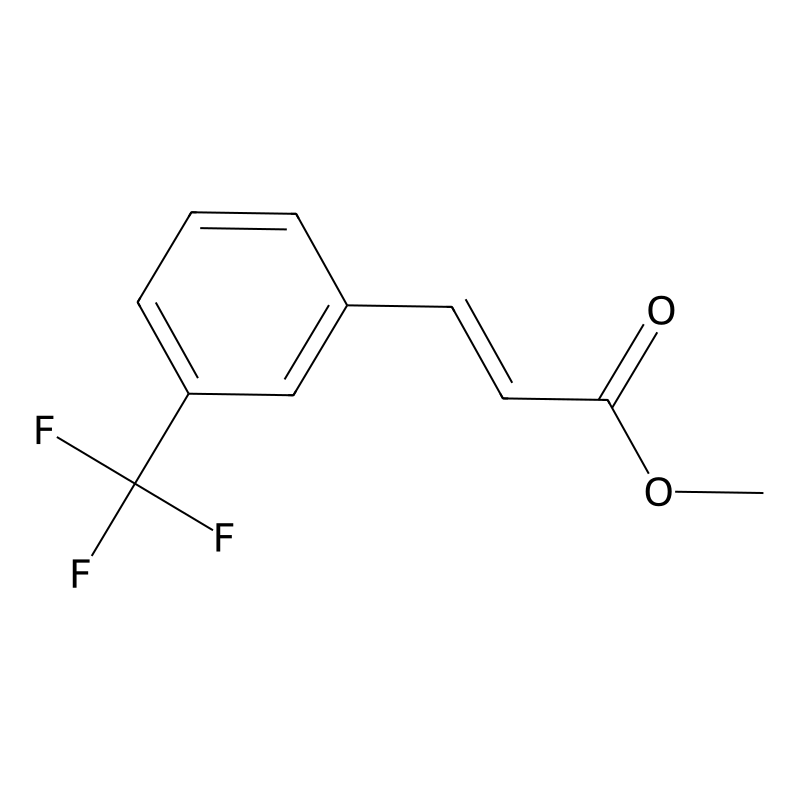

3-(Trifluoromethyl)cinnamic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Due to the presence of the trifluoromethyl group and the cinnamic acid moiety, 3-TFCAME has been explored as a potential scaffold for developing new drugs. Studies have investigated its activity against various diseases, including cancer []. However, further research is needed to determine its efficacy and safety profile.

Material Science

The unique structure of 3-TFCAME makes it a potential candidate for developing new materials with interesting properties. Research suggests it could be useful in the synthesis of liquid crystals [].

Organic Chemistry

3-TFCAME can be used as a starting material for the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it a valuable tool for organic chemists [].

3-(Trifluoromethyl)cinnamic acid methyl ester is an organic compound with the molecular formula CHFO. It features a trifluoromethyl group attached to a cinnamic acid moiety, which contributes to its unique chemical properties. This compound is characterized by a linear structure that includes a double bond between the carbon atoms in the cinnamic acid framework, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Physical and Chemical Properties- Molecular Weight: 230.19 g/mol

- Density: Approximately 1.2 g/cm³

- Melting Point: 135-137 °C

- Boiling Point: Estimated around 224 °C

- Solubility: Slightly soluble in dimethyl sulfoxide and methanol .

- Esterification: Reacting with alcohols to form esters.

- Michael Addition: Acting as an electrophile in conjugate addition reactions.

- Ireland-Claisen Rearrangement: Transforming into α-(trifluoromethyl)-substituted carboxylic acids, demonstrating its utility in synthesizing complex fluorinated compounds.

Research indicates that derivatives of cinnamic acid, including 3-(trifluoromethyl)cinnamic acid methyl ester, exhibit various biological activities. Notably:

- Anticancer Properties: Studies have shown potential anticancer effects, suggesting that these compounds may inhibit tumor growth or induce apoptosis in cancer cells.

- Sedative Effects: The parent compound has demonstrated sedative-hypnotic activity in animal models, indicating possible applications in pharmacology .

The synthesis of 3-(trifluoromethyl)cinnamic acid methyl ester typically involves the following steps:

- Starting Material Preparation: The synthesis begins with m-trifluoromethyl-α-bromohydrocinnamic acid.

- Reaction Conditions: The starting material is treated with isopropanol and benzyltriethylammonium chloride, followed by the slow addition of aqueous sodium hydroxide.

- Temperature Control: The reaction mixture is stirred at elevated temperatures (55-60 °C) for several hours.

- Product Isolation: After cooling and acidification, the product is filtered and dried to yield the desired ester .

3-(Trifluoromethyl)cinnamic acid methyl ester serves as a versatile building block in organic synthesis. Its applications include:

- Drug Development: Used as an intermediate in synthesizing pharmaceuticals such as cinacalcet, which treats secondary hyperparathyroidism and other conditions .

- Material Science: Potential applications in developing new materials, including liquid crystals due to its unique structural properties .

Several compounds share structural similarities with 3-(trifluoromethyl)cinnamic acid methyl ester, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cinnamic Acid | CHO | Parent compound; widely studied for biological activity |

| 3-(Trifluoromethyl)cinnamic Acid | CHFO | Lacks the methyl ester functionality; used in similar applications |

| 4-(Trifluoromethyl)cinnamic Acid | CHFO | Similar fluorinated structure; different substitution pattern |

| Ethyl Cinnamate | CHO | Commonly used flavoring agent; different alkyl group |

The unique trifluoromethyl substitution in 3-(trifluoromethyl)cinnamic acid methyl ester enhances its reactivity and biological profile compared to its non-fluorinated counterparts, making it particularly valuable in medicinal chemistry and materials science.